methyl 4-{[(5-hydroxy-3-phenylpentyl)carbamoyl]formamido}benzoate
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Overview
Description
methyl 4-{[(5-hydroxy-3-phenylpentyl)carbamoyl]formamido}benzoate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a benzoate ester, an amino group, and a hydroxy-phenylpentyl moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-{[(5-hydroxy-3-phenylpentyl)carbamoyl]formamido}benzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Benzoate Ester: The initial step involves the esterification of 4-aminobenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid.
Introduction of the Amino Group: The next step involves the introduction of the amino group through a nucleophilic substitution reaction. This can be achieved by reacting the benzoate ester with 5-hydroxy-3-phenylpentylamine under basic conditions.
Formation of the Oxoacetamido Group: The final step involves the formation of the oxoacetamido group through an acylation reaction. This can be achieved by reacting the intermediate product with oxalyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
methyl 4-{[(5-hydroxy-3-phenylpentyl)carbamoyl]formamido}benzoate can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The oxoacetamido group can be reduced to form an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include alkyl halides and acyl chlorides.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of substituted derivatives.
Scientific Research Applications
methyl 4-{[(5-hydroxy-3-phenylpentyl)carbamoyl]formamido}benzoate has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of methyl 4-{[(5-hydroxy-3-phenylpentyl)carbamoyl]formamido}benzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects.
Comparison with Similar Compounds
Similar Compounds
methyl 4-{[(5-hydroxy-3-phenylpentyl)carbamoyl]formamido}benzoate: is similar to other benzoate esters and amino acid derivatives.
N-(5-hydroxy-3-phenylpentyl)-2-methylbenzamide:
Uniqueness
- The unique combination of functional groups in this compound provides it with distinct chemical and biological properties.
- Its potential applications in various fields make it a valuable compound for further research and development.
Properties
IUPAC Name |
methyl 4-[[2-[(5-hydroxy-3-phenylpentyl)amino]-2-oxoacetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O5/c1-28-21(27)17-7-9-18(10-8-17)23-20(26)19(25)22-13-11-16(12-14-24)15-5-3-2-4-6-15/h2-10,16,24H,11-14H2,1H3,(H,22,25)(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQLSAODBEPAQFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)C(=O)NCCC(CCO)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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